Cas no 1732-96-3 (Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate))

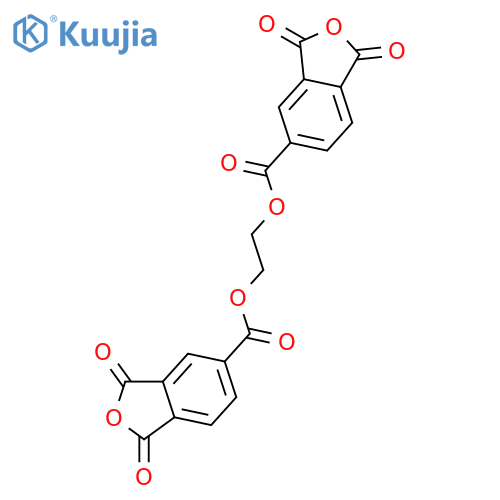

1732-96-3 structure

商品名:Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) 化学的及び物理的性質

名前と識別子

-

- Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

- 5-Isobenzofurancarboxylicacid, 1,3-dihydro-1,3-dioxo-, 5,5'-(1,2-ethanediyl) ester

- Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzo-furan-5-carboxylate)

- ETHYLENE GLYCOL BIS(4-TRIMELLITATE ANHYDRIDE)

- 2-(1,3-dioxo-2-benzofuran-5-carbonyl)oxyethyl 1,3-dioxo-2-benzofuran-5-carboxylate

- 1,2,4-Benzenetricarboxylicacid, 1,2-anhydride, ethylene ester (7CI)

- 1,2,4-Benzenetricarboxylic acid,cyclic 1,2-anhydride, ethylene ester (8CI)

- 5-Isobenzofurancarboxylic acid,1,3-dihydro-1,3-dioxo-, 1,2-ethanediyl ester (9CI)

- 4,4'-Ethylene dimellitatedianhydride

- Ethylene bis(trimellitate) dianhydride

- Ethylene glycol bis(anhydrotrimellitate)

- Ethylene glycol bis(trimellitic anhydride)

- Ethylene glycol, diester with1,2,4-benzenetricarboxylic acid cyclic 1,2-anhydride

- Rikacid TMEG

- RikacidTMEG 100

- Rikacid TMEG 1000

- Rikacid TMEG 200

- Rikacid TMEG 500

- RikacidTMEG-S

- Rikaresin TMEG

- TMEG 100

- TMEG 200

- Trimellitic anhydride-ethyleneglycol ester (2:1)

- 1,2,4-Benzenetricarboxylic acid cyclic 1,2-anhydride ethylene ester

- Bis(1,3-dioxoisobenzofuran-5-carboxylic acid)ethylene ester

- 5,5'-[Ethylenebis(oxycarbonyl)]bis(isobenzofuran-1,3-dione)

- 1,2,4-Benzenetricarboxylic acid 1,2-anhydride ethylene ester

- ethylene bis[1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate]

- 4,4'-[Ethylenebis(oxycarbonyl)]diphthalic acid 1,2:1',2'-dianhydride

- Ethylene bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate)

- AK102456

- C20H10O10

- 8943AA

- AX8233995

- ST24024758

- 5,5'-Ethylenebis(oxycarbonyl)bis(isobenzofuran-1,3-

- 2-(1,3-dioxo-1,3-dihydro-2-benzofuran-5-carbonyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate

- NS00025682

- EINECS 217-062-1

- CS-0155759

- AKOS016004854

- BAA73296

- DTXSID40169549

- Ethylene glycol bis(4-trimellitate anhydride) (TMEG)

- 1732-96-3

- SCHEMBL940988

- ethane-1,2-diylbis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

- DS-3846

- MFCD00082947

- FT-0660758

- A881787

- Ethylene glycol diester with 1,2,4-benzenetricarboxylic acid cyclic 1,2-anhydride

- XQBLBHYWXZNCJZ-UHFFFAOYSA-N

- A11484

-

- MDL: MFCD00082947

- インチ: 1S/C20H10O10/c21-15(9-1-3-11-13(7-9)19(25)29-17(11)23)27-5-6-28-16(22)10-2-4-12-14(8-10)20(26)30-18(12)24/h1-4,7-8H,5-6H2

- InChIKey: XQBLBHYWXZNCJZ-UHFFFAOYSA-N

- ほほえんだ: O1C(C2C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])OC(C3C([H])=C([H])C4C(=O)OC(C=4C=3[H])=O)=O)=C([H])C=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 410.02700

- どういたいしつりょう: 410.02739651g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 735

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 139

じっけんとくせい

- 密度みつど: 1.625

- ゆうかいてん: 167-169 ºC

- ふってん: 681.8°C at 760 mmHg

- フラッシュポイント: 84.6±22.6 °C

- PSA: 139.34000

- LogP: 1.32160

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB439992-5 g |

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate), 95%; . |

1732-96-3 | 95% | 5g |

€127.20 | 2022-06-10 | |

| Ambeed | A157564-10g |

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) |

1732-96-3 | 95% | 10g |

$61.0 | 2025-02-21 | |

| Chemenu | CM156501-25g |

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzo-furan-5-carboxylate) |

1732-96-3 | 95% | 25g |

$173 | 2023-02-17 | |

| TRC | E917763-500mg |

Ethane-1,2-diyl bis(1,3-Dioxo-1,3-dihydroisobenzofuran-5-carboxylate) |

1732-96-3 | 500mg |

$ 80.00 | 2022-06-05 | ||

| Ambeed | A157564-250mg |

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) |

1732-96-3 | 95% | 250mg |

$5.0 | 2024-07-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233995-1g |

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) |

1732-96-3 | 95% | 1g |

¥74.0 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42510-5g |

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) |

1732-96-3 | 95% | 5g |

¥171.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42510-1g |

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) |

1732-96-3 | 95% | 1g |

¥55.0 | 2023-09-08 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E1413-25G |

Ethane-1,2-diyl Bis(1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate) |

1732-96-3 | >95.0%(T)(HPLC) | 25g |

¥1290.00 | 2024-04-17 | |

| 1PlusChem | 1P007VUJ-25g |

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) |

1732-96-3 | 95% | 25g |

$98.00 | 2025-02-22 |

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:1732-96-3)Ethylene glycol bis(4-trimellitate anhydride)

注文番号:sfd9715

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

1732-96-3 (Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)) 関連製品

- 1754-55-8(Ethyl 2,4,6-trimethylbenzoate)

- 87-41-2(Phthalide)

- 19438-61-0(4-Methylphthalic anhydryde)

- 2528-16-7(Monobenzyl phthalate)

- 33499-42-2(Ethyl 2,4-dimethylbenzoate)

- 87-24-1(Ethyl 2-methylbenzoate)

- 117-82-8(Bis(2-methoxyethyl) phthalate)

- 4792-30-7(4-Methylisobenzofuran-1,3-dione)

- 552-30-7(Trimellitic Anhydride)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1732-96-3)Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)

清らかである:99%

はかる:100g

価格 ($):392.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:1732-96-3)乙二醇双偏苯三酸酐

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ